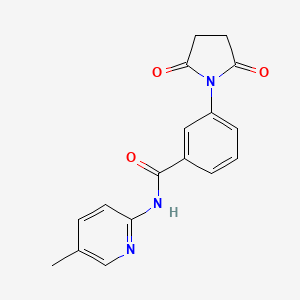![molecular formula C15H13NO2S B5787930 3-[(4-methylphenoxy)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B5787930.png)
3-[(4-methylphenoxy)methyl]-1,3-benzothiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-methylphenoxy)methyl]-1,3-benzothiazol-2(3H)-one, also known as PMB, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of benzothiazolone derivatives and has been found to exhibit promising biological activities.
Mechanism of Action
The mechanism of action of 3-[(4-methylphenoxy)methyl]-1,3-benzothiazol-2(3H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. This compound has been found to inhibit the activity of acetylcholinesterase, as mentioned earlier. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. This compound has also been found to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of prostaglandins.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(4-methylphenoxy)methyl]-1,3-benzothiazol-2(3H)-one in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various biological systems. However, one limitation of using this compound is its relatively low yield in the synthesis process, which can make it challenging to obtain large quantities of the compound for use in experiments.
Future Directions
There are several future directions for research on 3-[(4-methylphenoxy)methyl]-1,3-benzothiazol-2(3H)-one. One area of focus could be on its potential use in the treatment of Alzheimer's disease, as mentioned earlier. Another area of focus could be on its potential use in the treatment of cancer, as it has been found to exhibit anticancer activity. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on various biological systems.
Synthesis Methods
The synthesis of 3-[(4-methylphenoxy)methyl]-1,3-benzothiazol-2(3H)-one involves the reaction of 2-aminobenzenethiol with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with ethyl chloroformate to obtain the final product, this compound. The yield of this reaction is reported to be around 60-70%.
Scientific Research Applications
3-[(4-methylphenoxy)methyl]-1,3-benzothiazol-2(3H)-one has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anticancer, antimicrobial, antifungal, and anti-inflammatory activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for learning and memory.
properties
IUPAC Name |
3-[(4-methylphenoxy)methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-11-6-8-12(9-7-11)18-10-16-13-4-2-3-5-14(13)19-15(16)17/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKMWRLCDJMDOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCN2C3=CC=CC=C3SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(2-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide](/img/structure/B5787848.png)

![1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5787862.png)
![N-{[(4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5787868.png)
![3-methyl-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5787875.png)
![methyl {[4-(4-bromophenyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5787893.png)


![N-(4-chlorobenzyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5787913.png)

![[(3-ethyl-2,6-dimethyl-4-quinolinyl)thio]acetic acid](/img/structure/B5787920.png)

![3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5787925.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-5-methyl-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5787942.png)